Technical Whitepaper: 4-Morpholineacetyl Chloride
Technical Whitepaper: 4-Morpholineacetyl Chloride
Chemical Properties, Synthesis, and Pharmaceutical Applications
Executive Summary
4-Morpholineacetyl chloride (specifically as its hydrochloride salt, 4-Morpholin-4-ylacetyl chloride hydrochloride ) is a critical acylating agent used in medicinal chemistry to introduce the morpholine moiety into drug scaffolds. This moiety is highly valued for its ability to enhance the aqueous solubility and metabolic stability of lipophilic drug candidates.
CRITICAL DISAMBIGUATION WARNING: Researchers frequently confuse this compound with its structural isomer, 4-(Chloroacetyl)morpholine (CAS 1440-61-5).
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Target Compound (Acyl Chloride): Morpholine-CH2-COCl (Reactive acylating agent).
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Isomer (Chloroacetamide): Morpholine-CO-CH2Cl (Alkylating agent).
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Impact: Using the wrong isomer will result in complete reaction failure (alkylation vs. acylation). This guide focuses exclusively on the acyl chloride.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Due to the nucleophilic nature of the morpholine nitrogen, the free base of this acid chloride is unstable (prone to self-polymerization). It is almost exclusively manufactured, stored, and used as the hydrochloride salt .
Table 1: Chemical Specifications
| Property | Data |
| Chemical Name | 4-Morpholineacetyl chloride hydrochloride |
| IUPAC Name | 2-Morpholin-4-ylacetyl chloride hydrochloride |
| CAS Number | 167982-24-3 (HCl salt); Note: Free base is transient |
| Molecular Formula | C₆H₁₀ClNO₂[1] · HCl |
| Molecular Weight | 200.06 g/mol (Salt); 163.60 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Soluble in DCM, DMF, DMSO; Reacts violently with water/alcohols |
| Storage | -20°C, under Argon/Nitrogen (Strictly Anhydrous) |
Synthesis & Manufacturing Workflow
The synthesis of 4-Morpholineacetyl chloride requires a stepwise approach to ensure the amine is protonated before the acid chloride is formed, preventing self-condensation.
Synthesis Pathway[11]
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Alkylation: Morpholine reacts with ethyl bromoacetate (or chloroacetate) to form ethyl 4-morpholineacetate.
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Hydrolysis: Acidic hydrolysis converts the ester to 4-Morpholineacetic acid hydrochloride (CAS 3235-69-6).
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Chlorination: The acid salt is treated with thionyl chloride (
) or oxalyl chloride to generate the acyl chloride.
Figure 1: Synthetic route from morpholine to 4-morpholineacetyl chloride hydrochloride.
Reactivity & Mechanistic Insights
Nucleophilic Acyl Substitution
The primary utility of this compound is to react with nucleophiles (amines, alcohols) to form amides and esters. The reaction proceeds via a tetrahedral intermediate .
Mechanism Description:
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Activation: The carbonyl carbon is highly electrophilic due to the electron-withdrawing chlorine.
-
Attack: A nucleophile (e.g., a primary amine
) attacks the carbonyl carbon. -
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion (
) as a leaving group. -
Scavenging: An external base (e.g., Triethylamine, DIPEA) is required to neutralize the HCl generated and the HCl bound to the morpholine ring, liberating the free base product.
Figure 2: Mechanism of amide coupling using 4-morpholineacetyl chloride.
Stability Challenges (Self-Reactivity)
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The Problem: If the salt is neutralized before the reaction with the target nucleophile, the free morpholine amine of one molecule can attack the acyl chloride of another.
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The Result: Formation of diketopiperazine dimers or oligomers.
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The Solution: Always add the base slowly and in the presence of the target nucleophile, or keep the system acidic until the coupling is imminent.
Experimental Protocol: Amide Coupling
Objective: Synthesis of a morpholine-acetylated drug intermediate.
Materials:
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4-Morpholineacetyl chloride HCl (1.2 equiv)
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Target Amine (1.0 equiv)
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Dichloromethane (DCM) or DMF (Anhydrous)
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DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)
Procedure:
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Preparation: Flame-dry a round-bottom flask and purge with Argon.
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Dissolution: Dissolve the Target Amine in anhydrous DCM.
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Cooling: Cool the solution to 0°C using an ice bath.
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Addition 1 (Base): Add DIPEA (2.0 equiv) to the amine solution.
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Addition 2 (Acyl Chloride): Add 4-Morpholineacetyl chloride HCl portion-wise as a solid (or suspended in DCM) over 10 minutes. Note: The extra equivalents of base are needed to neutralize the HCl salt of the reagent.
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Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LC-MS.
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Workup: Quench with saturated
. Extract with DCM. The product will be in the organic layer.[2]
Pharmaceutical Applications
The morpholineacetyl moiety is a "privileged structure" in drug discovery, often used to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Solubility Enhancement
The morpholine nitrogen has a pKa of approx. 8.3. At physiological pH, a significant portion is protonated, drastically increasing water solubility compared to a phenyl or alkyl analog.
Therapeutic Classes
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Kinase Inhibitors: Used to solubilize hinge-binding motifs.
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Proteasome Inhibitors: 4-Morpholineacetic acid is a key intermediate in the synthesis of Carfilzomib (Kyprolis), used for multiple myeloma.[3] The acyl chloride is the activated form used to attach the "cap" to the peptide backbone.
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Local Anesthetics: Morpholine derivatives often show reduced CNS toxicity compared to their piperidine counterparts.
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Corrosion | Category 1B (Causes severe burns) | Wear nitrile gloves, lab coat, and face shield. |
| Eye Damage | Category 1 (Irreversible damage) | Use chemical splash goggles. Safety shower must be accessible. |
| Respiratory | Corrosive to respiratory tract | Handle only in a fume hood. Generates HCl gas upon hydrolysis. |
| Reactivity | Water Reactive | Store in a desiccator. Do not use glass stoppers (HCl pressure buildup). |
References
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Synthesis of 4-Morpholineacetic acid (Precursor)
- Source: ChemicalBook & PubChem D
-
Link:
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Carfilzomib Synthesis (Application)
- Context: Use of morpholineacetyl moiety in API synthesis.
-
Link:
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General Acyl Chloride Reactivity
- Source: ChemGuide - Acyl Chlorides and Amines.
-
Link:
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Safety Data (SDS)
- Source: Fisher Scientific / TCI Chemicals.
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Link:(Note: General reference for class; specific salt SDS available from supplier upon purchase).
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Isomer Disambiguation (Chloroacetamide)
- Source: 4-(Chloroacetyl)morpholine Properties.
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Link:
